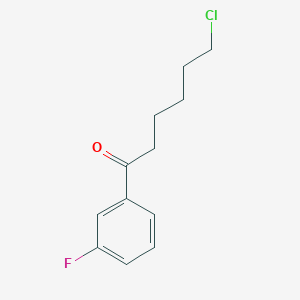

6-Chloro-1-(3-fluorophenyl)-1-oxohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(3-fluorophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJGMUGCVSBWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621998 | |

| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488098-58-4 | |

| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. This molecule, possessing a halogenated phenyl ketone structure, holds potential for exploration in various drug discovery and development programs. This document outlines a proposed synthetic pathway, predicted analytical data, and a hypothetical biological mechanism of action to serve as a foundational resource for researchers in the field.

Introduction

Halogenated organic compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties that halogens impart to a molecule. These properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, can lead to enhanced pharmacological activity. The target compound, this compound, features a fluoro-substituted phenyl ring and a reactive chloro-terminated alkyl chain, making it an intriguing candidate for further investigation.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction.[1][2][3][4][5] This classic electrophilic aromatic substitution method allows for the introduction of an acyl group onto an aromatic ring.[1][2][4] In this proposed synthesis, 3-fluoroanisole is acylated with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Fluoroanisole

-

6-Chlorohexanoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Slowly add 6-chlorohexanoyl chloride (1.0 equivalent) to the stirred suspension. Following this, add a solution of 3-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl. Stir vigorously until all the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques. The following are predicted data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: δ 7.2-7.8 ppm (multiplets, 4H); Alkyl protons: δ 3.55 ppm (triplet, 2H, -CH₂Cl), δ 2.95 ppm (triplet, 2H, -COCH₂-), δ 1.6-1.9 ppm (multiplets, 6H, other -CH₂- groups). |

| ¹³C NMR | Carbonyl carbon: δ ~198 ppm; Aromatic carbons: δ ~163 (C-F), 138, 130, 123, 119, 115 ppm; Alkyl carbons: δ ~45 (-CH₂Cl), 38, 32, 26, 24 ppm. |

| IR (Infrared) | C=O stretch (aromatic ketone): ~1680 cm⁻¹; C-F stretch: ~1250 cm⁻¹; C-Cl stretch: ~750 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 228/230 (due to ³⁵Cl/³⁷Cl isotopes); Major Fragments: m/z 123 (fluorobenzoyl cation), m/z 105 (loss of HCl from the alkyl chain). |

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been reported, compounds with similar structural motifs, such as chalcones and other halogenated ketones, have demonstrated potential as anticancer and antifungal agents.[1][3][6][7][8] It is hypothesized that this compound may exhibit cytotoxic effects in cancer cells.

Proposed Mechanism of Action: Induction of Apoptosis

Many chalcone derivatives exert their anticancer effects by inducing apoptosis.[1][3][6][7][8] A plausible mechanism for this compound could involve the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

This proposed pathway suggests that the compound could increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a viable route for its synthesis. The predicted analytical data serves as a benchmark for future experimental work. Furthermore, the hypothetical mechanism of action provides a starting point for investigating the potential therapeutic applications of this and related compounds. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities. Further experimental validation of the presented data is highly encouraged.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]

- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane (CAS No. 488098-58-4). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines reported values with established, general experimental protocols for the determination of key physicochemical parameters. The synthesis of this class of compounds is also discussed through a general workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational data and methodological insights.

Introduction

This compound is a halogenated aromatic ketone. The presence of a fluorinated phenyl group and a chlorinated alkyl chain suggests potential applications in medicinal chemistry, as halogenation is a common strategy for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. A thorough understanding of its physicochemical properties is paramount for its potential development and application.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-(3-fluorophenyl)hexan-1-one | N/A |

| CAS Number | 488098-58-4 | N/A |

| Molecular Formula | C₁₂H₁₄ClFO | N/A |

| Molecular Weight | 228.69 g/mol | N/A |

| Boiling Point | 326.316 °C at 760 mmHg | N/A |

| Density | 1.129 g/cm³ | N/A |

| Flash Point | 151.151 °C | N/A |

| Refractive Index | 1.501 | N/A |

| Polar Surface Area (PSA) | 17.07 Ų | N/A |

| LogP (octanol-water partition coefficient) | 3.80760 | N/A |

| Melting Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties that are currently unreported for this compound.

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation.

General Protocol:

-

Reactant Preparation: To a cooled, stirred solution of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane, DCM), slowly add 6-chlorohexanoyl chloride.

-

Aromatic Addition: To this mixture, add 1-fluorobenzene dropwise, maintaining the cooled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

General Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.

General Protocol (Potentiometric Titration):

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided standardized methodologies for the determination of its key properties. The absence of comprehensive experimental data in the public domain highlights an opportunity for further research to fully characterize this compound. The provided protocols and workflow diagrams offer a solid foundation for researchers to undertake such investigations, which are crucial for evaluating its potential in drug discovery and other scientific applications. The information presented herein is intended to facilitate and guide future research on this and structurally related compounds.

Spectroscopic and Application Data for CAS 488098-58-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

CAS Number: 488098-58-4 Chemical Name: Chlorophenol Red β-D-Galactopyranoside Synonyms: CPRG, Chlorophenol Red-β-D-galactoside Molecular Formula: C₂₅H₂₂Cl₂O₁₀S Molecular Weight: 585.41 g/mol

UV-Visible Spectroscopic Data

Chlorophenol Red β-D-Galactopyranoside (CPRG) is a chromogenic substrate for the enzyme β-galactosidase. Its UV-Visible absorption spectrum is a key characteristic for its use in enzymatic assays. Upon cleavage by β-galactosidase, CPRG releases chlorophenol red, which results in a significant color change that can be quantified spectrophotometrically.

| Parameter | Wavelength (nm) | Molar Absorptivity (ε) | Solvent/Conditions | Notes |

| λmax 1 | 270 | Data not available | PBS, pH 7.2 | Absorbance peak of the intact CPRG molecule.[1][2] |

| λmax 2 | 415 | Data not available | PBS, pH 7.2 | Absorbance peak of the intact CPRG molecule.[1][2] |

| Quantification Wavelength | 570 - 595 | Not applicable | Assay dependent | Wavelength for quantifying the enzymatic product, chlorophenol red.[1] |

| QC Specification (A₅₇₈) | 578 | ≤0.200 | c = 5 mmol/L in water | Quality control specification from a commercial supplier.[3] |

| QC Specification (A₆₅₀) | 650 | ≤0.030 | c = 5 mmol/L in water | Quality control specification for turbidity from a commercial supplier.[3] |

Other Spectroscopic Data (NMR, IR, Mass Spectrometry)

Experimental Protocol: β-Galactosidase Activity Assay Using CPRG

This protocol outlines a general procedure for the colorimetric determination of β-galactosidase activity in cell extracts or purified enzyme preparations.

3.1. Materials

-

CPRG (CAS 488098-58-4)

-

Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM KCl, 1 mM MgCl₂, 50 mM β-mercaptoethanol, pH 7.0)

-

β-galactosidase containing sample (cell lysate, purified enzyme)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

3.2. Procedure

-

Prepare CPRG Stock Solution: Dissolve CPRG in the assay buffer to a final concentration of 8 mg/mL. Vortex to ensure complete dissolution.

-

Reaction Setup:

-

In a 96-well microplate, add 20 µL of the β-galactosidase containing sample to each well.

-

Add 180 µL of the CPRG stock solution to each well to initiate the reaction.

-

Include a blank control containing 20 µL of lysis buffer (without enzyme) and 180 µL of the CPRG stock solution.

-

-

Incubation: Incubate the microplate at 37°C. The incubation time will vary depending on the enzyme activity. Monitor the color change of the reaction mixture from yellow to red.

-

Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader at various time points.

-

Data Analysis: Subtract the absorbance of the blank control from the absorbance of the samples. The rate of increase in absorbance at 570 nm is proportional to the β-galactosidase activity.

Visualizations

Experimental Workflow for β-Galactosidase Assay

Caption: Workflow for β-galactosidase activity assay using CPRG.

Logical Relationship of CPRG Cleavage and Detection

Caption: Enzymatic cleavage of CPRG and subsequent detection.

References

The Potential Biological Activity of Fluorinated Hexanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated hexanones, a class of aliphatic ketones bearing one or more fluorine atoms, are emerging as a versatile scaffold with a wide range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of fluorinated hexanones and related compounds, focusing on their potential as enzyme inhibitors, cytotoxic agents, and modulators of neuronal receptors.

Enzyme Inhibition: A Primary Target for Fluorinated Hexanones

Fluorinated ketones, particularly α-fluorinated ketones, are well-established as potent inhibitors of various hydrolytic enzymes. The high electronegativity of the fluorine atom(s) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues, such as serine or cysteine. This often leads to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often reversible inhibition.

Inhibition of Esterases

Fluorinated ketones have shown significant promise as inhibitors of carboxylesterases (CEs) and acetylcholinesterase (AChE).

Carboxylesterases (CEs): Trifluoromethyl ketones (TFMKs) are among the most potent inhibitors of mammalian and insect CEs. The mechanism of inhibition involves the formation of a tetrahedral adduct between the ketone and the active site serine residue.[1] The potency of these inhibitors is influenced by factors such as the degree of fluorination, lipophilicity, and the nature of the alkyl chain.[2]

Acetylcholinesterase (AChE): Structurally similar compounds to fluorinated hexanones have demonstrated potent inhibition of AChE. For instance, 6,6-dimethyl-1,1,1-trifluoro-2-heptanone and 3,3-difluoro-6,6-dimethyl-2-heptanone are powerful inhibitors of AChE, with their inhibitory potency being thousands of times greater than their non-fluorinated counterparts.[3] This potent inhibition is attributed to the formation of a stable hemiketal with the active site serine.[3]

Quantitative Data on Esterase Inhibition by Fluorinated Ketones

| Compound | Enzyme | Inhibition Constant (Kᵢ) | Source |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M | [3] |

| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [3] |

| 3-octyl-1,1,1-trifluoropropan-2-one | Juvenile Hormone Esterase | - | [1] |

| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 0.34 x 10⁻⁶ M | [4] |

| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 3 x 10⁻³ M | [4] |

| Ac-Leu-ambo-Phe-CF₃ | α-Chymotrypsin | - | [4] |

Inhibition of Proteases

Peptidyl fluoromethyl ketones are extensively studied as inhibitors of serine and cysteine proteases.[5][6][7] The trifluoromethyl ketone moiety acts as a warhead, forming a stable hemiketal or hemithioketal with the active site serine or cysteine residue, respectively.[8] This mechanism has been exploited in the design of inhibitors for various proteases, including SARS-CoV 3CL protease.[8]

Quantitative Data on Protease Inhibition by a Trifluoromethyl Ketone

| Compound | Enzyme | Inhibition Constant (Kᵢ) | Incubation Time | Source |

| A specific trifluoromethyl ketone inhibitor (5h) | SARS-CoV 3CL protease | 8.8 µM | 0 hr | [8] |

| A specific trifluoromethyl ketone inhibitor (5h) | SARS-CoV 3CL protease | 0.3 µM | 4 hr | [8] |

Cytotoxic Activity Against Cancer Cells

While specific data on simple fluorinated hexanones is limited, more complex molecules containing a fluorinated cyclohexanone-like core have demonstrated significant cytotoxic activity against various human cancer cell lines.

Quantitative Data on Cytotoxicity of Fluorinated Hexahydroquinoline-3-Carbonitrile Derivatives

| Compound | Cell Line | Activity | Value | Source |

| Compound 6l | Caco-2 | IC₅₀ | 9.66 µM | |

| Compound 6o | HT-29 | IC₅₀ | 9.39 µM | |

| Compound 6o | HCT-116 | IC₅₀ | 13.54 µM | |

| Compound 6i | Ishikawa | GI₅₀ | 7.2 µM |

Antimicrobial and Antifungal Activity

Modulation of GABA Receptors

Fluorinated aliphatic ketones are being investigated as potential modulators of GABA receptors, which are crucial targets for therapeutic intervention in neurological and psychiatric disorders. The introduction of fluorine can influence the binding affinity and efficacy of ligands at these receptors. While research in this area is ongoing, it represents a promising avenue for the development of novel neuroactive compounds.

Experimental Protocols

Synthesis of a Trifluoromethyl Ketone (Example: 1,1,1-trifluoro-3-octyloxypropan-2-one)[1]

Materials:

-

1-octanol

-

1,1,1-trifluoroepoxypropane

-

BF₃·Et₂O

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ether

Procedure:

-

To a stirred solution of 1-octanol (3.07 mmol) and 1,1,1-trifluoroepoxypropane (2.5 mmol) in CH₂Cl₂ (1 mL), slowly add BF₃·Et₂O (0.044 mmol).

-

Stir the reaction mixture at 40–45 °C for 16 hours.

-

Partition the reaction mixture between CH₂Cl₂ (10 mL) and H₂O (10 mL).

-

Wash the organic layer with H₂O (2 x 10 mL).

-

Dry the organic solution over MgSO₄, filter, and evaporate the solvent to obtain a yellow oil.

-

Purify the crude product by column chromatography on silica gel using a hexane:ether (9:1) mixture as the eluent.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated hexanone compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

Enzyme Inhibition Assay (Example: Serine Protease Inhibition)

Principle: The inhibitory activity of a compound against a serine protease can be determined by measuring the rate of hydrolysis of a specific substrate in the presence and absence of the inhibitor.

General Protocol for Kinetic Analysis:

-

Prepare a stock solution of the fluorinated hexanone inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the serine protease in an appropriate buffer.

-

Prepare a solution of a chromogenic or fluorogenic substrate for the enzyme.

-

In a microplate, add the enzyme solution and different concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Plot the data to determine the type of inhibition and calculate the inhibition constant (Kᵢ). For slow-binding inhibitors, the time-dependent decrease in enzyme activity is monitored.[8]

Visualizing Mechanisms and Workflows

Mechanism of Serine Protease Inhibition by a Trifluoromethyl Ketone

Caption: Serine protease inhibition by a trifluoromethyl ketone.

General Workflow for Evaluating Cytotoxicity

Caption: Workflow for assessing the cytotoxicity of fluorinated hexanones.

Future Directions

The field of fluorinated hexanones presents a promising landscape for the discovery of novel therapeutic agents. Future research should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of fluorinated hexanones with varying degrees and positions of fluorination should be synthesized and screened against a broad panel of biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models will aid in the rational design of more potent and selective compounds.

-

Mechanistic Studies: Elucidating the specific signaling pathways affected by bioactive fluorinated hexanones will provide a deeper understanding of their mechanism of action.

-

In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the biological activities of this unique class of compounds, the scientific community can unlock their full therapeutic potential.

References

- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]

- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Antimicrobial activity of new original 2-aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles on their basis] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of 6-Chloro-Aryl Ketones: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 6-chloro-aryl ketones, a class of compounds with significant interest in medicinal chemistry. The presence of a chlorine atom at the 6-position of an aryl ketone moiety can profoundly influence the molecule's physicochemical properties and biological activity, often enhancing its therapeutic potential. This document will focus on two prominent classes of 6-chloro-aryl ketones: 6-chloro-quinazoline-4-ones and 6-chloro-dibenzo[b,d]pyran-6-ones, for which substantial research and data are available.

Synthesis of 6-Chloro-Aryl Ketones

The synthetic routes to 6-chloro-aryl ketones are diverse and depend on the specific scaffold. For heterocyclic systems like quinazolinones, the syntheses often involve multi-step sequences starting from substituted anthranilic acids.

Synthesis of 6-Chloro-Quinazolin-4(3H)-ones

A common strategy for the synthesis of 6-chloro-quinazolin-4(3H)-ones involves the initial preparation of a 6-substituted-3(H)-quinazolin-4-one, followed by modifications. For instance, a three-step synthesis can be employed starting from anthranilic acid and formamide to produce 3(H)-quinazolin-4-one. This is followed by nitration at the 6-position and subsequent reduction of the nitro group to an amino group. The 6-amino-3(H)-quinazolin-4-one can then be further functionalized.[1] Another approach involves the condensation of 2-aminobenzamides with styrenes under oxidative conditions to yield 2-aryl-quinazolin-4(3H)-ones.[2]

Synthesis of 6-Chloro-dibenzo[b,d]pyran-6-ones

The synthesis of these more complex structures often utilizes palladium-mediated intramolecular aryl-aryl coupling reactions as a key step.[3][4] For example, the total synthesis of graphislactone G, a naturally occurring 6-chloro-dibenzo[b,d]pyran-6-one, was achieved through this methodology. The synthesis begins with the preparation of a substituted biphenyl ester, which then undergoes an intramolecular coupling to form the dibenzopyranone core.[3]

Chemical and Physical Properties

The introduction of a chlorine atom at the 6-position of an aryl ketone influences its electronic properties, lipophilicity, and metabolic stability. This can have a significant impact on the compound's pharmacokinetic and pharmacodynamic profile. Spectroscopic characterization is crucial for confirming the structure of these compounds.

Spectral Data

The following tables summarize representative spectral data for some 6-chloro-aryl ketones.

Table 1: Spectral Data for a Representative 6-Chloro-Quinazolinone Derivative

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) | MS (m/z) |

| 2-(2,6-Dichlorophenyl)- quinazolin-4(3H)-one | 12.82 (br s, 1H), 8.21 (d, J = 7.9 Hz, 1H), 7.89 (t, J = 8.0 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.66 (d, J = 7.9 Hz, 2H), 7.63-7.56 (m, 2H) | 161.4, 149.8, 148.4, 134.8, 133.2, 132.8, 132.3, 128.3, 127.54, 127.48, 125.9, 121.4 | 3319 (N-H), 1700, 1678 (C=O), 1599 (C=C Ar), 789 (C-Cl) | 291.0086 [M+H]+ |

Data extracted from S. Li, et al., Synthesis, 2022, 54, 3989-3998.[5]

Table 2: Physical and Spectral Data for a 6-Chloro-dibenzo[b,d]pyran-6-one Precursor

| Compound | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |

| 4-Chloro-1,3-dihydroxy-5-methylbenzene | 132–133.5 | 2.31 (3H, d, Me), 4.81 (1H, br s, 5-OH), 5.59 (1H, s, 1-OH), 6.32–6.33 (1H, m, H-4), 6.39–6.40 (1H, m, H-6) | 3320, 1615, 1600, 1440, 1340, 1270, 1160, 990 |

Data extracted from H. Abe, et al., Chem. Pharm. Bull., 2021, 69, 781-788.[3]

Biological Activities and Mechanisms of Action

6-Chloro-aryl ketones exhibit a wide range of biological activities, with many derivatives showing potent anticancer and antimicrobial properties.

Anticancer Activity of 6-Chloro-Quinazolinones

Numerous 6-chloro-quinazoline derivatives have been synthesized and evaluated as potential antitumor agents.[6] These compounds often induce apoptosis in cancer cells. For example, certain novel quinazolinone derivatives have been shown to induce apoptosis in human leukemia MOLT-4 cells.[7] The mechanism of apoptosis induction can be multifaceted, involving both intrinsic and extrinsic pathways.[8]

One identified mechanism involves the Sirt1/caspase 3 signaling pathway. Some quinazoline derivatives have been shown to directly bind to Sirtuin 1 (SIRT1), a class III histone deacetylase, which in turn modulates the activity of caspase 3, a key executioner caspase in the apoptotic cascade.

Antimicrobial Activity of 6-Chloro-Quinolones

While the focus of this guide is on 6-chloro derivatives, the closely related 6-fluoroquinolones provide a well-understood model for the antimicrobial mechanism of action. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[9] By inhibiting these enzymes, quinolones block DNA synthesis, leading to bacterial cell death. The substituent at the C-6 position is crucial for the potency and spectrum of activity of these compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative 6-chloro-aryl ketones.

General Procedure for the Synthesis of 6-Nitro-3(H)-quinazolin-4-one

-

Synthesis of 3(H)-quinazolin-4-one: A mixture of anthranilic acid (0.1 mol) and formamide (16 ml) is heated in an oil bath at 140°C for 3 hours. The resulting mixture is poured into ice water, and the precipitate is filtered and recrystallized from water.

-

Nitration: 3(H)-quinazolin-4-one (22.5 g) is dissolved in concentrated sulfuric acid (78 ml) and heated to 30°C for 1 hour. A nitrating mixture (21 ml of nitric acid and 18 ml of concentrated sulfuric acid) is added dropwise with vigorous stirring. The reaction mixture is then poured onto ice, and the precipitated 6-nitro-3(H)-quinazolin-4-one is filtered, washed with water, and recrystallized from ethanol.[1]

Synthesis of 4-Chloro-1,3-dihydroxy-5-methylbenzene (A Precursor for 6-Chloro-dibenzo[b,d]pyran-6-ones)

To a solution of 1,3-dihydroxy-5-methylbenzene (1.00 g, 8.06 mmol) in CHCl3 (80 mL), N-chlorosuccinimide is added. The mixture is stirred, and after the reaction is complete, the solvent is removed. The residue is purified by recrystallization from CHCl3 to give colorless needles of 4-chloro-1,3-dihydroxy-5-methylbenzene (0.92 g, 72% yield).[10]

Visualizations

The following diagrams illustrate key pathways and workflows related to 6-chloro-aryl ketones.

Caption: General synthetic workflow for 6-chloro-quinazolin-4-one derivatives.

Caption: Apoptosis induction by 6-chloro-quinazolines via the Sirt1/p53 pathway.

References

- 1. my.nuu.uz [my.nuu.uz]

- 2. mdpi.com [mdpi.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

In Silico Prediction of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of physicochemical, toxicological, and metabolic properties of the novel compound 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. In the absence of extensive experimental data for many novel chemical entities, computational approaches offer a rapid and cost-effective means to estimate key molecular characteristics, guiding further research and development.[1][2][3][4][5] This document outlines the theoretical basis and practical application of various computational tools and models to profile this compound, a halogenated phenyl ketone derivative.

Predicted Physicochemical Properties

The initial step in characterizing a novel compound is to determine its fundamental physicochemical properties. These parameters are crucial for understanding its behavior in biological systems and for designing further experiments. Computational chemistry methods can provide reliable estimates for these properties.[3]

A variety of software packages and web-based tools can be used to calculate these descriptors based on the compound's 2D or 3D structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 228.68 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates lipophilicity and potential for membrane permeability. |

| Water Solubility | Low | Affects absorption and distribution in aqueous biological environments. |

| pKa | Not Ionizable | As a neutral molecule, its absorption is less dependent on pH. |

| Polar Surface Area (PSA) | ~17.1 Ų | Influences membrane penetration and interaction with polar targets. |

| Number of Rotatable Bonds | 6 | Relates to conformational flexibility and binding affinity. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Fluorine) | Affects solubility and binding characteristics. |

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical component of early-stage drug discovery and chemical safety assessment.[6] Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, can be employed to estimate these properties.[4][5][7][8]

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Methodological Approach |

| Absorption | ||

| Human Intestinal Absorption | High | Based on lipophilicity (logP) and molecular size. |

| Caco-2 Permeability | Moderate to High | QSAR models based on structural analogs. |

| P-glycoprotein Substrate | Likely | Common feature for lipophilic compounds. |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | Predicted from high logP value. |

| Blood-Brain Barrier Penetration | Likely | Based on lipophilicity and lack of strong polar groups. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | Docking studies and QSAR models for CYP inhibition. |

| Metabolic Stability | Moderate | Aliphatic chain and aromatic ring are sites for metabolism. |

| Excretion | ||

| Primary Route | Renal and Biliary | Predicted based on metabolites' properties. |

| Toxicity | ||

| Ames Mutagenicity | Unlikely | No structural alerts for mutagenicity. |

| hERG Inhibition (Cardiotoxicity) | Potential risk | Common concern for compounds with aromatic rings. |

| Hepatotoxicity | Potential risk | Halogenated aromatic compounds can pose a risk. |

| Acute Oral Toxicity (LD50) | Category III/IV (Slightly to practically non-toxic) | QSAR models based on general toxicity of similar structures. |

Experimental Protocols: In Silico Methodologies

Physicochemical Property Prediction

-

Structure Input : The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D conformation.

-

Descriptor Calculation : The 3D structure is imported into computational chemistry software (e.g., MOE, Schrödinger Maestro) or online platforms (e.g., SwissADME, ChemAxon).

-

Property Calculation : The software calculates various physicochemical descriptors using algorithms based on atomic contributions and topological indices. For example, logP can be estimated using methods like ALOGP or XLOGP3.

ADMET Prediction Workflow

A typical in silico workflow for predicting the ADMET properties of a novel compound like this compound is illustrated below.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound, 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The following sections detail the analytical methodologies and data interpretation used to confirm the molecular structure of this compound, presenting a complete workflow from sample analysis to structural verification.

Predicted Spectroscopic Data Summary

The structural confirmation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key quantitative data from these analyses are summarized in the tables below.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | ddd | 1H | H-2' |

| 7.65 | dt | 1H | H-6' |

| 7.50 | dddd | 1H | H-5' |

| 7.35 | tddd | 1H | H-4' |

| 3.58 | t | 2H | H-6 |

| 3.01 | t | 2H | H-2 |

| 1.85 | p | 2H | H-5 |

| 1.75 | p | 2H | H-3 |

| 1.48 | p | 2H | H-4 |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic states.

| Chemical Shift (δ) ppm | Assignment |

| 198.5 | C-1 (C=O) |

| 162.9 (d, ¹JCF = 248 Hz) | C-3' |

| 138.2 (d, ³JCF = 7 Hz) | C-1' |

| 130.8 (d, ³JCF = 8 Hz) | C-5' |

| 123.7 (d, ⁴JCF = 3 Hz) | C-6' |

| 120.9 (d, ²JCF = 21 Hz) | C-4' |

| 115.2 (d, ²JCF = 22 Hz) | C-2' |

| 44.8 | C-6 |

| 38.4 | C-2 |

| 32.3 | C-5 |

| 26.3 | C-4 |

| 23.9 | C-3 |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 228.07 | 40 | [M]⁺ (³⁵Cl) |

| 230.07 | 13 | [M]⁺ (³⁷Cl) |

| 193.0 | 25 | [M - Cl]⁺ |

| 123.0 | 100 | [C₇H₄FO]⁺ |

| 95.0 | 55 | [C₆H₄F]⁺ |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 2945, 2868 | Medium | Aliphatic C-H Stretch |

| 1688 | Strong | C=O Stretch (Aryl Ketone) |

| 1585, 1480 | Medium | C=C Stretch (Aromatic) |

| 1255 | Strong | C-F Stretch |

| 750 | Strong | C-Cl Stretch |

Experimental Protocols

The following protocols describe the standard procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

-

¹³C NMR Acquisition : The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were co-added.

-

Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction : A dilute solution of the compound in methanol was introduced via direct infusion.

-

Ionization : Electron ionization was performed at 70 eV.

-

Mass Analysis : The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis : The molecular ion peak and major fragment ions were identified and their relative intensities were determined.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A thin film of the neat liquid compound was placed between two sodium chloride (NaCl) plates.

-

Data Acquisition : The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged.

-

Data Processing : The spectrum was baseline-corrected and the major absorption bands were identified.

Visualizations

The following diagrams illustrate the workflow of the structural elucidation process and the logical interpretation of the spectroscopic data.

Technical Guide: Solubility and Stability Studies of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel compound, 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The successful development of any new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. This document outlines detailed experimental protocols for solubility determination in various pharmaceutically relevant solvents and a complete strategy for forced degradation studies to elucidate the compound's intrinsic stability. The presented data, while illustrative, serves as a robust template for the systematic evaluation of this compound, ensuring the generation of reliable data to support formulation development and regulatory submissions.

Introduction

This compound is a halogenated ketone with potential applications in medicinal chemistry. Its structural features, including a fluorinated phenyl ring and a chlorinated alkyl chain, suggest that it may possess unique pharmacological activities. However, before its therapeutic potential can be realized, a comprehensive characterization of its fundamental physicochemical properties is paramount. Solubility and stability are critical quality attributes that directly impact a drug's bioavailability, manufacturability, and shelf-life.

This guide details the necessary studies to build a complete solubility and stability profile for this compound. It covers experimental design, analytical method development, and data interpretation, providing a framework for researchers to generate the critical information needed for informed decision-making in the drug development process.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are essential for understanding the compound's general behavior and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClFO | [1] |

| Molecular Weight | 228.69 g/mol | [1] |

| Appearance | (To be determined) | - |

| Melting Point | (To be determined) | - |

| pKa | (To be determined) | - |

| LogP | (Predicted) | - |

Note: Some properties are yet to be experimentally determined.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor for both formulation development and biopharmaceutical performance. The following section outlines the protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound

-

Purified Water

-

Phosphate Buffered Saline (PBS) at pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Orbital Shaker/Incubator

-

Centrifuge

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Place the containers in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After shaking, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Perform the experiment in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data

The results of the solubility studies should be summarized in a clear and concise table.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | < 0.1 | < 100 |

| PBS (pH 7.4) | < 0.1 | < 100 |

| 0.1 N HCl | < 0.1 | < 100 |

| 0.1 N NaOH | 0.5 | 500 |

| Ethanol | 25 | 25000 |

| Propylene Glycol | 15 | 15000 |

| PEG 400 | 30 | 30000 |

Note: The data presented in this table is for illustrative purposes only and must be replaced with experimental results.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 N and 1 N Hydrochloric Acid (HCl)

-

0.1 N and 1 N Sodium Hydroxide (NaOH)

-

3% and 30% Hydrogen Peroxide (H₂O₂)

-

Validated Stability-Indicating HPLC-UV/MS method

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and 1 N HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and 1 N NaOH. Store the solutions at room temperature for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and 30% H₂O₂. Store the solutions at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Data Presentation: Illustrative Stability Data

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

Table 3: Illustrative Forced Degradation Results for this compound

| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 h | 60 °C | 5% | 1 |

| 1 N HCl | 8 h | 60 °C | 15% | 2 |

| 0.1 N NaOH | 2 h | RT | 20% | 3 |

| 1 N NaOH | 30 min | RT | >90% | Multiple |

| 3% H₂O₂ | 24 h | RT | 10% | 2 |

| 30% H₂O₂ | 8 h | RT | 40% | 4 |

| Thermal (Solid) | 48 h | 80 °C | < 2% | 0 |

| Photolytic (Solid) | ICH Q1B | 25 °C | < 1% | 0 |

| Photolytic (Solution) | ICH Q1B | 25 °C | 8% | 1 |

Note: The data presented in this table is for illustrative purposes only and must be replaced with experimental results. RT = Room Temperature.

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Logical Workflow for Forced Degradation Studies

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, a valuable intermediate in pharmaceutical research and development. The synthesis is based on a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.

Introduction

This compound is a ketone derivative that can serve as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a halogenated phenyl ring and a reactive chlorohexanoyl chain, allows for diverse subsequent chemical modifications. The protocol outlined below describes a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the Friedel-Crafts acylation of 1,3-difluorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.[1][2][3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS Number |

| 1,3-Difluorobenzene | Reagent | Sigma-Aldrich | 372-18-9 |

| 6-Chlorohexanoyl chloride | 97% | Sigma-Aldrich | 49794-63-4 |

| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich | 7446-70-0 |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Hydrochloric acid (HCl), concentrated | 37% | Fisher Scientific | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory | Fisher Scientific | 144-55-8 |

| Brine (saturated NaCl solution) | Laboratory | - | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich | 7487-88-9 |

| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

-

Addition of Reagents: The flask is charged with anhydrous aluminum chloride (1.2 equivalents). Anhydrous dichloromethane (100 mL) is added, and the suspension is cooled to 0 °C in an ice bath with stirring. A solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the cooled suspension over 15 minutes. The mixture is stirred for an additional 15 minutes at 0 °C.

-

Aromatic Substrate Addition: 1,3-Difluorobenzene (1.1 equivalents) is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid (50 mL). The resulting mixture is stirred for 30 minutes. The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and diethyl ether as the eluent to afford the pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (Aromatic:Acyl Chloride:AlCl₃) | 1.1 : 1.0 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Expected Yield | 70 - 85% |

Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₁₄ClFO |

| Molecular Weight | 228.69 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| Boiling Point | 326.3 °C at 760 mmHg |

| Density | 1.129 g/cm³ |

| Refractive Index | 1.501 |

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the carbonyl group are expected around δ 2.9-3.1 ppm, and the methylene protons adjacent to the chlorine atom are expected around δ 3.5-3.7 ppm. The remaining methylene protons should appear as multiplets in the upfield region.

-

¹³C NMR: The carbonyl carbon is expected to appear around δ 195-200 ppm. Aromatic carbons will be in the range of δ 110-165 ppm, with the carbon attached to fluorine showing a characteristic coupling. The methylene carbons will appear in the aliphatic region.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 228 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The logic of the synthesis is a standard electrophilic aromatic substitution.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. 6-chloro-1-(3-fluorophenyl)hexan-1-one, CasNo.488098-58-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

Application Notes and Protocols: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established medicinal chemistry applications for 6-Chloro-1-(3-fluorophenyl)-1-oxohexane are not extensively available in public literature. The following application notes and protocols are based on established principles of medicinal chemistry and extrapolated from the known reactivity of similar compounds and the biological activity of structurally related molecules. The provided protocols are illustrative and would require optimization and validation.

Introduction

This compound is a halogenated ketone that holds potential as a key intermediate in the synthesis of novel therapeutic agents. Its chemical structure, featuring a reactive primary alkyl chloride and a fluorinated phenyl ketone moiety, makes it a versatile building block for creating a variety of derivatives. The 3-fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The hexanone chain provides a flexible scaffold that can be functionalized to interact with various biological targets.

A primary hypothesized application of this compound is in the synthesis of aminoketone derivatives. Aminoketones are a well-established class of compounds with diverse pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects.[1][2][3][4] For example, bupropion, an aminoketone, is a widely used antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][5] This document outlines a potential application of this compound as a precursor for the synthesis of a novel aminoketone with potential NDRI activity.

Hypothetical Application: Synthesis of 6-Amino-1-(3-fluorophenyl)-1-oxohexane as a Potential NDRI

The terminal chloro group in this compound can be readily displaced by an amino group through nucleophilic substitution to yield 6-amino-1-(3-fluorophenyl)-1-oxohexane. This transformation converts the starting material into a potentially psychoactive aminoketone. The resulting compound could be investigated for its ability to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine, a mechanism of action shared by several antidepressants and stimulants.

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for the synthesized aminoketone, "6-Amino-1-(3-fluorophenyl)-1-oxohexane," based on typical values for novel NDRI candidates. This data would be generated from in vitro assays as described in the protocols below.

| Compound | Target | IC50 (nM) [Hypothetical] | Selectivity (NET IC50 / DAT IC50) |

| 6-Amino-1-(3-fluorophenyl)-1-oxohexane | Dopamine Transporter (DAT) | 150 | 0.5 |

| Norepinephrine Transporter (NET) | 75 | ||

| Bupropion (Reference) | Dopamine Transporter (DAT) | 526 | 0.046 |

| Norepinephrine Transporter (NET) | 24 |

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1-(3-fluorophenyl)-1-oxohexane

This protocol describes the conversion of this compound to its corresponding primary amine via a Gabriel synthesis, which is a robust method for forming primary amines from alkyl halides.

Materials:

-

This compound

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Phthalimide Alkylation:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in 50 mL of anhydrous DMF.

-

Heat the reaction mixture to 80°C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.

-

Collect the resulting precipitate (N-(6-(3-fluorophenyl)-6-oxohexyl)phthalimide) by vacuum filtration and wash with cold water. Dry the solid under vacuum.

-

-

Hydrazinolysis (Phthalimide Deprotection):

-

Suspend the dried intermediate in 60 mL of ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (5.0 eq) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add 20 mL of 2M HCl.

-

Heat the mixture to reflux for an additional 1 hour to ensure complete hydrolysis.

-

Cool the mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Work-up and Purification:

-

Dissolve the residue in 50 mL of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-Amino-1-(3-fluorophenyl)-1-oxohexane by column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

Protocol 2: In Vitro Norepinephrine and Dopamine Transporter (NET and DAT) Inhibition Assay

This protocol describes a competitive radioligand binding assay to determine the IC50 values of the synthesized compound for NET and DAT.

Materials:

-

HEK293 cells stably expressing human NET or DAT

-

[³H]-Nisoxetine (for NET assay)

-

[³H]-WIN 35,428 (for DAT assay)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Synthesized 6-Amino-1-(3-fluorophenyl)-1-oxohexane

-

Desipramine (for NET non-specific binding)

-

GBR 12909 (for DAT non-specific binding)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Multi-channel pipette

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hNET and HEK293-hDAT cells to confluence.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

Prepare serial dilutions of the test compound (6-Amino-1-(3-fluorophenyl)-1-oxohexane) in assay buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer

-

50 µL of radioligand ([³H]-Nisoxetine for NET or [³H]-WIN 35,428 for DAT) at a final concentration near its Kd.

-

50 µL of the cell membrane preparation (e.g., 10-20 µg of protein).

-

50 µL of the test compound at various concentrations.

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of a high concentration of a known inhibitor (desipramine for NET or GBR 12909 for DAT) instead of the test compound.

-

Incubate the plates at room temperature for 1-2 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Mandatory Visualizations

References

- 1. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bupropion - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-(3-fluorophenyl)-1-oxohexane is a valuable bifunctional building block for the synthesis of various heterocyclic compounds. Its structure, featuring a ketone and a terminal alkyl chloride, allows for a range of chemical transformations to construct carbo- and heterocyclic scaffolds. The presence of a fluorinated phenyl ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the synthesis of piperidine and tetrahydropyran derivatives, two key heterocyclic motifs prevalent in numerous biologically active compounds and approved drugs.

I. Synthesis of N-Substituted 2-(3-Fluorophenyl)piperidine Derivatives

The synthesis of piperidine derivatives from this compound can be efficiently achieved through a two-step sequence involving an initial reductive amination followed by an intramolecular N-alkylation. This approach allows for the introduction of a wide variety of substituents on the piperidine nitrogen, enabling the creation of diverse chemical libraries for drug discovery.

Reaction Scheme:

Caption: Synthesis of N-Alkyl-2-(3-fluorophenyl)piperidine.

Experimental Protocol: Synthesis of 1-Benzyl-2-(3-fluorophenyl)piperidine

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Reductive Amination

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(benzylamino)-6-chloro-1-(3-fluorophenyl)hexane. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in acetonitrile (ACN, 0.1 M).

-

Add potassium carbonate (3.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 82°C) and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-2-(3-fluorophenyl)piperidine.

Data Presentation

| Entry | R-Group (in R-NH₂) | Reducing Agent | Base for Cyclization | Reaction Time (h) | Overall Yield (%) |

| 1 | Benzyl | NaBH(OAc)₃ | K₂CO₃ | 36 | 75 |

| 2 | Methyl | NaBH₃CN | Na₂CO₃ | 48 | 68 |

| 3 | Isopropyl | H₂ (1 atm), Pd/C | Et₃N | 30 | 72 |

| 4 | Cyclohexyl | NaBH(OAc)₃ | K₂CO₃ | 40 | 70 |

II. Synthesis of 2-(3-Fluorophenyl)tetrahydropyran Derivatives